molecular formula C27H36BNO4 B13977627 tert-Butyl ((2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-inden-2-yl)methyl)carbamate

tert-Butyl ((2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-inden-2-yl)methyl)carbamate

Cat. No.: B13977627
M. Wt: 449.4 g/mol
InChI Key: FJCNPZCRQMLNQC-UHFFFAOYSA-N
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Description

Tert-Butyl ((2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-inden-2-yl)methyl)carbamate is a complex organic compound that features a tert-butyl group, a dioxaborolane moiety, and an indene structure

Preparation Methods

The synthesis of tert-Butyl ((2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-inden-2-yl)methyl)carbamate typically involves multiple steps, including substitution reactions and the use of protecting groups. One common synthetic route involves the following steps:

    Formation of the dioxaborolane moiety: This is achieved through the reaction of a boronic acid derivative with a diol, such as pinacol, under dehydrating conditions.

    Introduction of the indene structure: This step involves the cyclization of a suitable precursor to form the indene ring system.

    Attachment of the tert-butyl carbamate group: This is typically done using tert-butyl chloroformate and a suitable base to form the carbamate linkage.

Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Tert-Butyl ((2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-inden-2-yl)methyl)carbamate undergoes various types of chemical reactions, including:

    Substitution reactions: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and reduction reactions: The compound can undergo oxidation to form boronic acids or reduction to form boranes.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride .

Scientific Research Applications

Tert-Butyl ((2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-inden-2-yl)methyl)carbamate has several applications in scientific research:

    Organic synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Medicinal chemistry: The compound is used in the development of pharmaceuticals, especially those targeting cancer and inflammatory diseases.

    Material science:

Mechanism of Action

The mechanism of action of tert-Butyl ((2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-inden-2-yl)methyl)carbamate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane moiety, in particular, is known for its ability to form stable complexes with diols and other nucleophiles, making it useful in cross-coupling reactions. The carbamate group can undergo hydrolysis, releasing the active amine, which can interact with biological targets .

Comparison with Similar Compounds

Similar compounds to tert-Butyl ((2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-inden-2-yl)methyl)carbamate include:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C27H36BNO4

Molecular Weight

449.4 g/mol

IUPAC Name

tert-butyl N-[[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-dihydroinden-2-yl]methyl]carbamate

InChI

InChI=1S/C27H36BNO4/c1-24(2,3)31-23(30)29-18-27(16-19-11-8-9-12-20(19)17-27)21-13-10-14-22(15-21)28-32-25(4,5)26(6,7)33-28/h8-15H,16-18H2,1-7H3,(H,29,30)

InChI Key

FJCNPZCRQMLNQC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CC4=CC=CC=C4C3)CNC(=O)OC(C)(C)C

Origin of Product

United States

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